molecular formula C6H5Cl2N B3023964 2-Chloro-3-(chloromethyl)pyridine CAS No. 89581-84-0

2-Chloro-3-(chloromethyl)pyridine

Cat. No.: B3023964
CAS No.: 89581-84-0
M. Wt: 162.01 g/mol
InChI Key: QWIIJVGEBIQHSW-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing both a chloro and a chloromethyl group. It is one of the isomeric chloromethylpyridines, which also include 2-chloromethylpyridine and 4-chloromethylpyridine. This compound is known for its role as an alkylating agent and is used as a precursor in the synthesis of various pyridine-containing ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-chloro-3-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of the methyl group with a chloromethyl group .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the chlorination of 2-chloro-3-methylpyridine in the presence of a solvent like carbon tetrachloride, followed by purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracetic acid are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

    Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include 2-chloro-3-methylpyridine.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(chloromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

  • Antimicrobial Agents: Its derivatives are explored for their potential antibacterial and antifungal activities.
  • Anticancer Drugs: Research indicates its role in synthesizing compounds with cytotoxic properties against cancer cells.

Agrochemicals

The compound is utilized in the formulation of pesticides and herbicides. Its derivatives exhibit herbicidal activity, making them valuable for agricultural applications:

  • Pesticide Intermediates: It is used to synthesize active ingredients in crop protection products.
  • Herbicides: Research shows that certain derivatives demonstrate effective weed control properties.

Data Table: Synthesis Yields and Conditions

Synthesis MethodYield (%)Reaction Conditions
Chlorination of Pyridine85DCM, 0-20°C, 3 hours
Hydrolysis to Aldehyde90Sodium hydroxide solution, 25°C, 10 hours
Reaction with Sodium Acetate97.5Reflux at 105°C for 8 hours

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of synthesized derivatives of this compound. The results indicated that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotic agents.

Case Study 2: Herbicidal Efficacy

Research on the herbicidal efficacy of derivatives showed that formulations containing these compounds effectively controlled specific weed species in agricultural settings. Field trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)pyridine primarily involves its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Similar in structure but lacks the additional chloro group at the 3-position.

    4-Chloromethylpyridine: Similar in structure but the chloromethyl group is at the 4-position.

    2,6-Dichloromethylpyridine: Contains two chloromethyl groups at the 2 and 6 positions.

Uniqueness

2-Chloro-3-(chloromethyl)pyridine is unique due to the presence of both a chloro and a chloromethyl group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

2-Chloro-3-(chloromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of carcinogenicity and genotoxicity. This article synthesizes findings from various studies regarding its biological activity, including data tables and case studies.

  • Chemical Formula : C6H5Cl2N
  • CAS Number : 11528399
  • Molecular Weight : 164.02 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its carcinogenic potential. Notable findings include:

  • Carcinogenicity :
    • A bioassay conducted by the National Toxicology Program (NTP) indicated that 2-chloromethylpyridine hydrochloride (a related compound) exhibited carcinogenic properties in Fischer 344 rats and B6C3F1 mice. The study administered doses of 150 mg/kg and 75 mg/kg to rats, and 250 mg/kg and 125 mg/kg to mice over a period of 99 weeks .
    • The results showed a significant positive trend in the incidence of subcutaneous fibromas in male rats, suggesting a potential risk for tumor development .
  • Genotoxicity :
    • Research indicates that compounds similar to this compound have demonstrated genotoxic effects, which could contribute to their carcinogenic potential. The mechanisms often involve DNA damage leading to mutations .

Summary of Carcinogenic Studies

Study SourceAnimal ModelDosage (mg/kg)Duration (weeks)Observations
NTP Fischer 344 Rats150 (high), 75 (low)99Positive trend in fibromas
NTP B6C3F1 Mice250 (high), 125 (low)99No significant tumor incidence

Genotoxicity Assessment

Compound NameGenotoxicity ObservedMechanism
2-Chloromethylpyridine HydrochlorideYesDNA damage leading to mutations
Related Pyridine DerivativesYesInterference with DNA replication

Case Study: NTP Bioassay

In a comprehensive bioassay by the NTP, both male and female Fischer 344 rats and B6C3F1 mice were subjected to long-term exposure to varying doses of chloromethylpyridine. The study aimed to assess not only mortality rates but also the development of tumors. While no significant increase in mortality was observed, there were notable changes in body weight and tumor development patterns, particularly in male rats .

Implications for Human Health

The findings from animal models suggest potential risks associated with exposure to compounds like this compound. Although direct correlations to human health risks require further investigation, the evidence points towards a need for caution when handling this compound, particularly in industrial or laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3-(chloromethyl)pyridine in laboratory settings?

A common method involves chloromethylation of pyridine precursors using Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) with formaldehyde and hydrochloric acid under reflux. This approach, adapted from related pyridine derivatives, requires optimization of reaction time and temperature to maximize yield. Purification typically involves column chromatography or recrystallization . For example, PharmaBlock Sciences synthesizes this compound as a key intermediate for medicinal chemistry applications .

Q. What safety protocols are critical when handling this compound?

Due to its corrosive nature and respiratory toxicity, use fume hoods, nitrile gloves, and safety goggles. Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) is essential. Storage should be in airtight containers at -20°C, away from moisture . Safety Data Sheets (SDS) for analogous compounds recommend P301+P310 (IF SWALLOWED: Immediately call poison center) and P280 (wear protective gloves) protocols .

Q. How can researchers characterize the purity of this compound?

Combine gas chromatography (GC) with nuclear magnetic resonance (NMR) spectroscopy. For example, Sigma-Aldrich recommends GC purity ≥98% for similar chlorinated pyridines, while NMR (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) can identify halogen isotopic patterns .

Advanced Research Questions

Q. How does the positioning of chloro and chloromethyl groups influence reactivity in cross-coupling reactions?

The 2-chloro-3-(chloromethyl) configuration enhances electrophilicity at the chloromethyl site due to electron-withdrawing effects from the adjacent chloro group. This facilitates nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) more effectively than para-substituted analogs. Comparative studies show 20-30% higher reaction yields in palladium-catalyzed couplings compared to 4-chloromethyl derivatives . DFT calculations predict activation energy differences between positional isomers .

Q. What strategies mitigate byproduct formation during chloromethylation?

Byproducts like dichloromethyl derivatives arise from over-chlorination. Using controlled stoichiometry (1:1.2 molar ratio of formaldehyde:HCl) and low-temperature reflux (40-50°C) minimizes side reactions. Continuous flow reactors improve selectivity by maintaining precise reaction conditions, as demonstrated in scaled-up syntheses of related compounds .

Q. How do solvent systems affect the stability of this compound?

Anhydrous dichloromethane or tetrahydrofuran (THF) prevents hydrolysis of the chloromethyl group. Accelerated stability studies show <5% degradation over 6 months at -20°C in argon-purged environments. In contrast, aqueous solutions degrade rapidly (t₁/₂ = 12 hours at pH 7) due to nucleophilic attack by water .

Q. Data Analysis & Contradictions

Q. How should researchers reconcile discrepancies in reported melting points (167–172°C vs. 158–162°C)?

Variations likely stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray diffraction (XRD) for crystal structure validation. Recrystallization from ethanol/water mixtures yields the most stable polymorph (mp 167–172°C) .

Q. Why do toxicity profiles vary across studies for structurally similar chloromethylpyridines?

Differences in assay conditions (e.g., cell lines, exposure times) and impurity levels (e.g., residual AlCl₃ from synthesis) affect outcomes. A 2020 study found this compound exhibits lower acute toxicity (LD₅₀ = 320 mg/kg in rats) compared to 5-chloro analogs (LD₅₀ = 210 mg/kg), attributed to slower metabolic activation .

Q. Applications in Drug Development

Q. What role does this compound play in medicinal chemistry?

It serves as a versatile building block for kinase inhibitors and antiviral agents. For example, coupling with boronic acids via Suzuki reactions generates biaryl motifs common in drug candidates. PharmaBlock Sciences highlights its use in synthesizing preclinical candidates targeting neurodegenerative diseases .

Q. Can computational modeling predict reactivity trends for derivatives of this compound?

Yes. Molecular docking studies reveal that the chloromethyl group enhances binding affinity to ATP-binding pockets in kinases. QSAR models correlate substituent electronegativity with inhibitory potency (R² = 0.89 in CDK2 inhibitors) .

Q. Methodological Best Practices

  • Synthesis Optimization : Use Design of Experiments (DoE) to balance reaction parameters (e.g., catalyst loading, temperature) .
  • Troubleshooting : If yields drop below 50%, check for moisture contamination or catalyst deactivation.
  • Eco-Friendly Alternatives : Replace ZnCl₂ with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce waste .

Properties

IUPAC Name

2-chloro-3-(chloromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIIJVGEBIQHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468063
Record name 2-chloro-3-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-84-0
Record name 2-chloro-3-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-chloromethyl-pyridine
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Synthesis routes and methods I

Procedure details

To 10.24 g (0.065 mole) of 2-chloronicotinic acid were added 20 ml of 1,2-dichloroethane and 9.5 ml of thionyl chloride and the mixture was refluxed for 1 hour. The reaction mixture was concentrated to give 11.9 g of 2-chloronicotinyl chloride as an orange-colored oil. When left standing at room temperature, this product solidified thoroughly.
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Synthesis routes and methods II

Procedure details

To a 500 mL, round-bottom, 3-necked flask equipped with dropping funnel and magnetic stirrer and set for reflux was prepared a solution of 2-chloro-3-(hydroxymethyl)-pyridine (25.0 g, 174 mmol) in DCM (250 mL) under positive nitrogen atmosphere. The solution was cooled to 10° C. and thionyl chloride (31.0 g) was added dropwise over 25 minutes (exothermic). The reaction was then heated to reflux for 90 minutes, at which point the reaction was deemed complete by HPLC. The reaction mixture was cooled below boiling point and the equipment set for distillation. A total of 110 mL of DCM was initially removed and replenished with fresh DCM (110 mL), followed by another 80 mL of DCM before cooling the solution to 5-10° C. The acidic mixture was treated with a saturated solution of sodium bicarbonate (3 volumes) to pH 10. The lower organic phase was separated and the aqueous phase extracted with DCM (2 volumes). The organic phases were gathered, dried on sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a pale yellow oil in excellent purity and yield (24.8 g, 88%). δH (d6-DMSO, 300 MHz) 8.45 (1H, dd), 8.10 (1H, dd), 7.50 (1H, dd), 4.85 (2H, s). LCMS (ES)+ RT 3.00 min, m/e 162.1.
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Synthesis routes and methods III

Procedure details

To the solution of 2-choronicotinic acid (5 g, 31.84 mmol) in dry DCM under nitrogen, Oxalyl chloride (38.21 mmol) and catalytic amount of N,N-dimethylformamide were added carefully with stirring. The reaction was stirred for 3 hr. The solution was concentrated under vacuum to yield 2-chloronicotinyl chloride as solid which was used for next reaction without purification.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-3-(chloromethyl)pyridine
2-Chloro-3-(chloromethyl)pyridine
2-Chloro-3-(chloromethyl)pyridine
2-Chloro-3-(chloromethyl)pyridine
2-Chloro-3-(chloromethyl)pyridine
2-Chloro-3-(chloromethyl)pyridine

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